N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1306615-58-6
VCID: VC2826691
InChI: InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14)
SMILES: CC(=O)NC1(CCN(CC1)C)C(=NO)N
Molecular Formula: C9H18N4O2
Molecular Weight: 214.27 g/mol

N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide

CAS No.: 1306615-58-6

Cat. No.: VC2826691

Molecular Formula: C9H18N4O2

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide - 1306615-58-6

Specification

CAS No. 1306615-58-6
Molecular Formula C9H18N4O2
Molecular Weight 214.27 g/mol
IUPAC Name N-[4-[(Z)-N'-hydroxycarbamimidoyl]-1-methylpiperidin-4-yl]acetamide
Standard InChI InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14)
Standard InChI Key FACHJLNJAIQDKR-UHFFFAOYSA-N
Isomeric SMILES CC(=O)NC1(CCN(CC1)C)/C(=N/O)/N
SMILES CC(=O)NC1(CCN(CC1)C)C(=NO)N
Canonical SMILES CC(=O)NC1(CCN(CC1)C)C(=NO)N

Introduction

N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a hydroxycarbamimidoyl group, and an acetamide moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxycarbamimidoyl group suggests possible interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Synthesis and Characterization

The synthesis of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide typically involves multi-step organic reactions. While specific protocols for this compound are not widely published, analogous compounds suggest a general approach that includes careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activity and Potential Applications

Preliminary studies suggest that N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide may exhibit significant biological activities. These activities could include influencing enzyme activity and receptor interactions, although detailed mechanisms remain to be fully elucidated. Compounds similar to this have been used in the development of drugs, showing antimicrobial activity and cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.

Antimicrobial and Cytotoxic Activities

Compound FeatureBiological ActivityComparison to Reference Drug
Hydroxycarbamimidoyl GroupAntimicrobialMore active than some reference compounds
Piperidine RingCytotoxic against A-549 and MCF-7 cell linesComparable or superior to 5-Fluorouracil (5-FU)

Potential Therapeutic Applications

The structural similarity of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide to known pharmacophores suggests potential roles in modulating biological pathways, particularly those involving neurotransmitter systems or metabolic processes.

Chemical Reactivity

The compound can undergo several chemical reactions typical for amides and carbamimidamides, such as hydrolysis. The presence of the hydroxycarbamimidoyl group allows it to participate in various reactions, which are essential for its potential transformation into more biologically active derivatives.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-carbamimidoyl)anilineAniline derivative with carbamimidoyl groupAntimicrobialLacks piperidine ring
1-MethylpiperidineSimple piperidine derivativeNeuroactiveNo carbamimidoyl functionality
HydroxyureaUrea derivative with hydroxyl groupAnticancerDifferent mechanism of action
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamidePiperidine with hydroxycarbamimidoyl and acetamide groupsPotential for enzyme interaction and receptor bindingUnique combination of functional groups

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